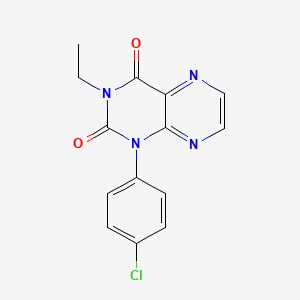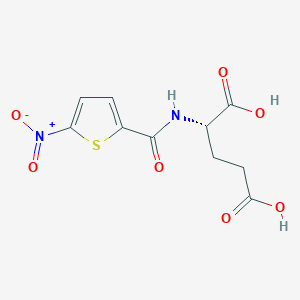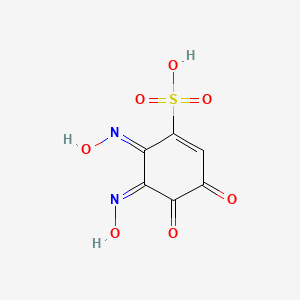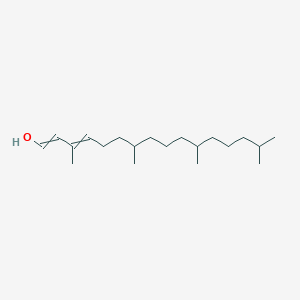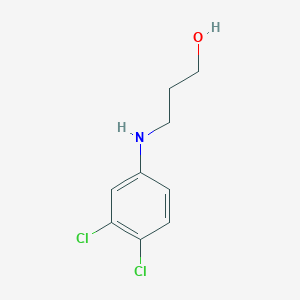![molecular formula C12H5F11S B14483612 [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene CAS No. 65079-22-3](/img/structure/B14483612.png)
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a sulfanyl group, which is further connected to a highly fluorinated hexene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene typically involves the following steps:
Fluorination of Hexene: The starting material, hexene, undergoes a fluorination process to introduce the fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.
Formation of Sulfanyl Group: The fluorinated hexene is then reacted with a thiol compound to introduce the sulfanyl group. This step may require the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Attachment to Benzene Ring: The final step involves the coupling of the fluorinated sulfanyl hexene with a benzene ring. This can be achieved through various coupling reactions, such as the Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and coupling processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to modify the sulfanyl group or the fluorinated hexene chain using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the hexene chain can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Modified sulfanyl derivatives, reduced fluorinated hexene
Substitution: Functionalized fluorinated hexene derivatives
科学的研究の応用
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate and in the design of drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers with enhanced properties such as chemical resistance and thermal stability.
作用機序
The mechanism of action of [(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its fluorinated and sulfanyl groups. The fluorine atoms can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological molecules. The sulfanyl group can participate in redox reactions and form covalent bonds with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)sulfanyl]benzene: Similar structure but lacks the double bond in the hexene chain.
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)thio]benzene: Similar structure but contains a thioether linkage instead of a sulfanyl group.
Uniqueness
[(1,2,3,3,4,4,5,5,6,6,6-Undecafluorohex-1-en-1-yl)sulfanyl]benzene is unique due to the presence of both a highly fluorinated hexene chain and a sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
特性
CAS番号 |
65079-22-3 |
|---|---|
分子式 |
C12H5F11S |
分子量 |
390.22 g/mol |
IUPAC名 |
1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-enylsulfanylbenzene |
InChI |
InChI=1S/C12H5F11S/c13-7(8(14)24-6-4-2-1-3-5-6)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-5H |
InChIキー |
ICDNZEDPQKVAEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)

